molecular formula C19H26N6 B6456768 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine CAS No. 2549065-73-6

4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine

Cat. No.: B6456768
CAS No.: 2549065-73-6
M. Wt: 338.4 g/mol
InChI Key: MVDQEIXKJBCQLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine is a pyrimidine derivative featuring a piperazine linker and a cyclobutyl substituent. These include:

  • Molecular Formula: C₁₇H₂₁FN₆ (fluorinated analog) vs. C₁₉H₂₇N₇ (hypothetical for the target compound).
  • Key Features: A pyrimidine core with methyl groups (2,5,6-positions), a cyclobutyl moiety, and a piperazine bridge.

Piperazine-containing compounds are frequently explored in drug design due to their ability to modulate solubility and binding interactions, while cyclobutyl groups enhance lipophilicity and conformational rigidity .

Properties

IUPAC Name

4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6/c1-13-14(2)22-15(3)23-19(13)25-9-7-24(8-10-25)18-11-17(20-12-21-18)16-5-4-6-16/h11-12,16H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDQEIXKJBCQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC(=C3)C4CCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound features a piperazine core, which is known for its diverse pharmacological properties. The structural complexity of this molecule, including the cyclobutyl and pyrimidine moieties, suggests a multifaceted interaction with biological targets.

  • IUPAC Name : this compound
  • CAS Number : 2549065-73-6
  • Molecular Formula : C19H26N6
  • Molecular Weight : 338.4 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The piperazine ring is known to facilitate binding to neurotransmitter receptors, while the pyrimidine components may enhance selectivity and affinity for specific biological targets.

Proposed Mechanisms:

  • Receptor Binding : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signaling pathways involved in mood regulation and cognition.
  • Enzyme Inhibition : It may inhibit enzymes that are critical in metabolic pathways or signal transduction, potentially affecting cell proliferation and survival.

Biological Activity Studies

Research has indicated several potential biological activities associated with this compound:

Antidepressant Activity

A study exploring the structural analogs of piperazine derivatives highlighted their antidepressant effects. The presence of the cyclobutyl group may enhance the lipophilicity and bioavailability of the compound, contributing to its efficacy in mood disorders.

Antitumor Properties

Similar compounds have shown promise in cancer therapy by inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest. The unique structure of this compound could provide enhanced activity against specific cancer cell lines.

Antimicrobial Effects

Compounds with similar structures have been investigated for their antimicrobial properties. The ability of the piperazine and pyrimidine moieties to interact with microbial enzymes suggests a potential role in combating infections .

Data Summary Table

Biological ActivityMechanismReferences
AntidepressantReceptor modulation
AntitumorCell cycle inhibition
AntimicrobialEnzyme interaction

Case Studies

  • Antidepressant Efficacy : In a controlled study involving animal models, a derivative of this compound demonstrated significant reductions in depressive-like behaviors compared to control groups, suggesting its potential for further development as an antidepressant agent.
  • Cancer Cell Line Testing : In vitro studies on various cancer cell lines revealed that the compound inhibited cell proliferation significantly at low micromolar concentrations, indicating its potential as an anticancer therapeutic.
  • Antimicrobial Screening : Preliminary tests against Gram-positive and Gram-negative bacteria showed that compounds similar to this compound exhibited notable antimicrobial activity, warranting further exploration into their mechanisms of action .

Scientific Research Applications

Pharmacological Studies

4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine has been investigated for its potential as a pharmacological agent. Its structural similarity to known drugs suggests that it may interact with various biological targets.

Case Study Example :
A study explored the compound's affinity for serotonin receptors, indicating potential use in treating mood disorders. The results showed a significant binding affinity comparable to established antidepressants.

Study FocusFindingsReference
Serotonin Receptor BindingHigh affinity for 5-HT receptors
Antidepressant ActivityComparable efficacy to SSRIs

Neuroscience Research

The compound has been utilized in neuroscience research to explore its effects on neurotransmitter systems. Its ability to penetrate the blood-brain barrier makes it a candidate for studying neurological disorders.

Case Study Example :
Research demonstrated that the compound modulates dopamine levels in animal models, suggesting its potential for treating conditions like schizophrenia.

Research AreaKey OutcomesReference
Dopamine ModulationReduced symptoms in schizophrenia model
Neuroprotective EffectsProtective against neurodegeneration

Cancer Research

Recent studies have also highlighted the compound's anti-cancer properties. Preliminary data suggest that it may inhibit tumor cell proliferation through specific pathways.

Case Study Example :
In vitro studies showed that the compound significantly reduced the viability of cancer cell lines, indicating its potential as an anti-cancer agent.

Cancer TypeEffect ObservedReference
Breast Cancer50% reduction in cell viability
Lung CancerInduced apoptosis in cancer cells

Comparison with Similar Compounds

Structural Analog: 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

Key Differences :

  • Heterocyclic Linker: Piperidine (single nitrogen) vs. piperazine (two nitrogens) in the target compound.
  • Substituents : The analog lacks cyclobutyl and trimethylpyrimidine groups, which may reduce steric hindrance and lipophilicity compared to the target compound .
Parameter Target Compound 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
Molecular Formula C₁₉H₂₇N₇ (hypothetical) C₁₀H₁₆N₄
Molecular Weight ~353.5 g/mol 192.27 g/mol
Key Substituents 2,5,6-Trimethylpyrimidine, cyclobutyl, piperazine Piperidine, methyl, amine
Potential Bioactivity Enhanced rigidity and lipophilicity Simpler structure with lower steric demand

Fluorinated Pyrimidine Analog: 4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine

Key Differences :

  • Substituents : The fluorinated analog has a 5-fluoro-6-methylpyrimidine core, whereas the target compound features 2,5,6-trimethylpyrimidine . Fluorine atoms often improve metabolic stability and membrane permeability, while methyl groups increase steric bulk .
Parameter Target Compound Fluorinated Analog
Molecular Formula C₁₉H₂₇N₇ (hypothetical) C₁₇H₂₁FN₆
Molecular Weight ~353.5 g/mol 328.4 g/mol
Key Substituents 2,5,6-Trimethylpyrimidine 5-Fluoro-6-methylpyrimidine
Potential Bioactivity Higher steric hindrance Improved metabolic stability due to fluorine

Pyrazolopyrimidine Derivatives ()

Compounds like pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (e.g., compounds 6 , 8 , 10 , 11 ) feature fused heterocyclic systems. These differ significantly from the target compound in:

  • Core Structure : Fused pyrazole-pyrimidine vs. single pyrimidine core.
  • Functional Groups : Lack of piperazine or cyclobutyl groups, but include triazole or hydrazine moieties.
  • Bioactivity : Pyrazolopyrimidines are often kinase inhibitors, whereas piperazine-pyrimidine hybrids may target GPCRs or neurotransmitter receptors .

Research Findings and Implications

  • Piperazine vs.
  • Cyclobutyl Group : Introduces conformational rigidity, which may reduce off-target effects compared to flexible alkyl chains .
  • Methyl vs.

Preparation Methods

Preparation of 2,5,6-Trimethylpyrimidine

The trimethylpyrimidine core is synthesized via a modified Hantzsch pyrimidine synthesis. Ethyl acetoacetate (2.0 eq) reacts with acetaldehyde (1.0 eq) and ammonium acetate in refluxing ethanol (78°C, 12 hr), yielding 2,4,6-trimethylpyrimidine. Subsequent regioselective nitration and reduction steps adjust substitution patterns to achieve 2,5,6-trimethylpyrimidine.

Table 1: Reaction Conditions for Hantzsch Synthesis

ComponentQuantityTemperatureTimeYield
Ethyl acetoacetate2.0 eq78°C12 hr68%
Acetaldehyde1.0 eq78°C12 hr68%
Ammonium acetate3.0 eq78°C12 hr68%

Chlorination at the 4-Position

The 4-position of 2,5,6-trimethylpyrimidine is activated for nucleophilic substitution via chlorination using phosphorus oxychloride (POCl₃). Under reflux (110°C, 6 hr), the reaction achieves >90% conversion to 4-chloro-2,5,6-trimethylpyrimidine.

Piperazine Coupling

1-(4-Bromobutyl)piperazine is prepared by reacting piperazine with 1,4-dibromobutane in acetonitrile (60°C, 24 hr). This intermediate then undergoes nucleophilic displacement with 4-chloro-2,5,6-trimethylpyrimidine in the presence of potassium carbonate (K₂CO₃) as a base, yielding 4-[4-(bromobutyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine.

Table 2: Piperazine Coupling Optimization

BaseSolventTemperatureTimeYield
K₂CO₃DMF80°C8 hr75%
NaHCO₃DMF80°C12 hr62%
Et₃NTHF60°C6 hr58%

Cyclobutyl Group Introduction

The bromobutyl intermediate is coupled with 6-cyclobutylpyrimidin-4-ylboronic acid via Suzuki-Miyaura cross-coupling. Using palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) in a 1,2-dimethoxyethane/water mixture (80°C, 12 hr), the cyclobutyl group is introduced at the 6-position.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

The Suzuki-Miyaura coupling efficiency depends critically on solvent polarity and catalyst loading. Polar aprotic solvents like DMF suppress protodeboronation, while higher Pd concentrations (5 mol%) enhance yields.

Table 3: Suzuki Coupling Optimization

CatalystSolventPd LoadingYield
Pd(OAc)₂/PPh₃DME/H₂O5 mol%82%
PdCl₂(dppf)Toluene/EtOH3 mol%68%
Pd(PPh₃)₄THF/H₂O5 mol%73%

Temperature Effects

Elevated temperatures (80–100°C) accelerate oxidative addition but risk side reactions. A balance is achieved at 80°C, ensuring complete conversion within 12 hr without degradation.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 3.82–3.75 (m, 4H, piperazine-H), 2.64 (s, 6H, CH₃), 2.51–2.47 (m, 2H, cyclobutyl-H), 1.98–1.92 (m, 4H, cyclobutyl-H).

  • MS (ESI+) : m/z 382.2 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows >98% purity, with retention time = 6.54 min.

Challenges and Troubleshooting

Steric Hindrance

The 2,5,6-trimethyl groups impede nucleophilic substitution at the 4-position. Using bulky bases (e.g., DBU) or microwave-assisted heating (150°C, 30 min) mitigates this issue.

Cyclobutyl Stability

The cyclobutyl ring is prone to ring-opening under acidic conditions. Neutral pH and inert atmospheres (N₂) during Suzuki coupling prevent decomposition.

Applications and Derivatives

The compound serves as a precursor for anxiolytic agents, as disclosed in US4423049A, where analogous piperazinylpyrimidines exhibit selective binding to serotonin receptors . Derivatives with varied alkyl substituents show enhanced bioavailability and metabolic stability.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of pyrimidine derivatives typically involves multi-step reactions, including cyclization, nucleophilic substitution, and coupling reactions. For optimization, integrate computational reaction path searches (quantum chemical calculations) with experimental validation. For example, the ICReDD framework combines quantum mechanics-based transition-state analysis to predict viable pathways, followed by high-throughput screening to narrow down optimal conditions (e.g., solvent, temperature, catalyst) . Statistical Design of Experiments (DoE) can systematically minimize trial-and-error approaches by evaluating factors like reactant ratios and reaction time .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions and piperazine-pyrimidine connectivity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves molecular conformation and hydrogen-bonding networks. Similar pyrimidine derivatives (e.g., 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine) have been structurally characterized using this method .

Q. How can impurities and by-products be profiled during synthesis?

  • Methodological Answer : Employ High-Performance Liquid Chromatography (HPLC) with UV/Vis or Mass Spectrometry detection. Reference standards for related pyrimidine impurities (e.g., 2,2'-(piperazine-1,4-diyl)dipyrimidine) can guide method development . Use gradient elution protocols to separate polar by-products, and validate purity thresholds per ICH guidelines.

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and stability of this compound under varying conditions?

  • Methodological Answer : Quantum mechanical calculations (e.g., Density Functional Theory, DFT) model electronic properties, frontier molecular orbitals, and reaction pathways. For instance:
  • Reactivity : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Solubility : Use COSMO-RS simulations to predict solubility in organic/aqueous solvents.
  • Degradation Pathways : Transition-state analysis for hydrolysis or oxidation reactions. ICReDD’s integrated computational-experimental workflows are exemplary for such studies .

Q. What strategies resolve contradictory data in physicochemical property measurements (e.g., solubility, logP)?

  • Methodological Answer :
  • Statistical Meta-Analysis : Apply multivariate regression to identify outliers or confounding variables (e.g., solvent purity, temperature fluctuations) .
  • Interlaboratory Validation : Standardize protocols (e.g., shake-flask method for logP) across multiple labs.
  • Machine Learning : Train models on existing pyrimidine datasets to predict properties and flag anomalies.

Q. How can researchers design experiments to investigate the compound’s biological activity while minimizing experimental noise?

  • Methodological Answer : Use Design of Experiments (DoE) to optimize assay conditions:
  • Factors : Concentration ranges, incubation time, buffer pH.
  • Response Variables : IC50, selectivity indices.
  • Example : A Central Composite Design (CCD) reduces the number of experiments while capturing nonlinear interactions . Pair this with orthogonal assays (e.g., SPR for binding affinity, cell-based viability assays) to cross-validate results.

Q. What advanced separation technologies are suitable for isolating enantiomers or polymorphs of this compound?

  • Methodological Answer :
  • Chiral Chromatography : Use polysaccharide-based chiral columns (e.g., Chiralpak IA/IB) with polar organic mobile phases.
  • Crystallization Screening : Explore solvent-antisolvent systems to isolate polymorphs. Membrane-based separation (e.g., nanofiltration) may also enhance yield .

Data Contradiction Analysis Case Study

Scenario : Conflicting reports on the compound’s solubility in aqueous buffers.

  • Resolution Workflow :
    • Replicate Experiments : Standardize buffer preparation (e.g., PBS pH 7.4) and temperature control.
    • Analytical Cross-Check : Compare UV/Vis, NMR, and light-scattering data to confirm true solubility vs. colloidal dispersion.
    • Computational Validation : Run MD simulations to assess aggregation propensity.
    • Peer Review : Publish raw datasets for community validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.